PIP4K-IN-a131 is a novel compound identified as a selective inhibitor targeting the phosphatidylinositol 5-phosphate 4-kinase (PIP4K) family. This compound has shown promising potential in cancer treatment by selectively inducing cell death in cancer cells while sparing normal cells. The discovery of PIP4K-IN-a131 was facilitated through unbiased cellular thermal shift assays, which highlighted its dual-inhibitory mechanism against both the PIP4K lipid kinases and mitotic pathways, leading to significant implications for cancer therapy .
PIP4K-IN-a131 belongs to the class of lipid kinase inhibitors, specifically targeting the PIP4K family, which is part of a broader group of phosphoinositide kinases. The PIP4K family is classified into three main types: Type I, Type II, and Type III, with PIP4K-IN-a131 primarily interacting with Type II PIPKs. These kinases are crucial in cellular signaling and metabolism, influencing various pathways involved in cell growth and survival .
The synthesis of PIP4K-IN-a131 involves several key steps that focus on modifying existing chemical frameworks to enhance its inhibitory properties. Although specific synthetic routes are not extensively detailed in the available literature, compounds within this class typically undergo modifications through:
PIP4K-IN-a131 features a complex molecular structure that allows it to effectively bind to the active site of PIP4K enzymes. While specific structural data for PIP4K-IN-a131 is limited, compounds in this category often exhibit:
PIP4K-IN-a131 engages in several chemical interactions upon administration:
The mechanism by which PIP4K-IN-a131 exerts its effects can be summarized as follows:
While specific physical properties for PIP4K-IN-a131 are not extensively documented, compounds in this class typically exhibit:
PIP4K-IN-a131 holds significant potential in various scientific applications:
The discovery of PIP4K-IN-a131 (also designated a131) stemmed from an innovative application of Cellular Thermal Shift Assay (CETSA) screening, a label-free method that detects drug-target engagement by quantifying protein thermal stability shifts upon ligand binding. Researchers conducted an unbiased screen using isogenic human BJ fibroblast models—comparing immortalized non-transformed cells (expressing only hTERT) against fully transformed counterparts (expressing hTERT, small t, shRNAs against p53/p16, and oncogenic H-RasV12). This approach identified a131 as a compound inducing selective lethality in Ras-transformed cells while sparing normal cells [2]. CETSA revealed that a131 directly bound and destabilized members of the phosphatidylinositol-5-phosphate 4-kinase (PIP4K) family, specifically PIP4K2A, 2B, and 2C. Validation via genetic ablation of PIP4Ks phenocopied a131’s effects, confirming these lipid kinases as primary targets [2].
Table 1: Key CETSA Screening Findings for PIP4K-IN-a131
Parameter | Observation |
---|---|
Screening Model | Isogenic BJ fibroblasts (normal vs. Ras-transformed) |
Primary Target Identified | PIP4K family (PIP4K2A/2B/2C) |
Binding Consequence | Reduced thermal stability of PIP4Ks; phenocopied by genetic PIP4K knockout |
Cancer Selectivity Mechanism | Reversible G1/S arrest in normal cells; mitotic catastrophe in Ras-activated cells |
PIP4K-IN-a131’s unique cancer-selective lethality arises from its dual-inhibitory pharmacophore, which simultaneously blocks PIP4K lipid kinase activity and disrupts mitotic progression. Structure-activity relationship (SAR) studies using a131 derivatives dissected these two functions:
Crucially, this dual action exploits a metabolic vulnerability in Ras-activated cells:
Table 2: Pharmacophore Elements of PIP4K-IN-a131
Pharmacophore Domain | Function | Biological Consequence |
---|---|---|
Heterocyclic core | PIP4K ATP-binding site competition | Suppression of PI(4,5)P2 synthesis |
Hydrophobic extension | Binds mitotic machinery | Centrosome declustering, spindle multipolarity |
Linker region | Connects domains; modulates solubility | Balanced cellular uptake and target engagement |
The initial lead compound (a131) underwent systematic optimization to improve aqueous solubility and in vivo efficacy while retaining dual-inhibitory properties. Key modifications included:
This yielded the derivative compound b5, which demonstrated superior pharmacokinetics. In xenograft models of HCT-15 colon adenocarcinoma (K-RasG13D mutant) and MDA-MB-231 breast cancer, both oral and intraperitoneal administration of b5 significantly suppressed tumor growth. Histopathological analysis confirmed b5 induced cancer-selective mitotic catastrophe, evidenced by:
Table 3: Evolution from a131 to Clinical Derivative b5
Parameter | PIP4K-IN-a131 (a131) | Derivative b5 |
---|---|---|
Solubility | Low aqueous solubility | Significantly improved via PEG-linker |
Administration Route | Limited to IP injection | Effective via oral and IP routes |
In Vivo Efficacy | Moderate tumor growth inhibition | Potent suppression in HCT-15/MDA-MB-231 xenografts |
Mechanistic Faithfulness | Induces mitotic defects in cancer cells | Retains centrosome declustering activity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1